N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
Description
The compound N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide features a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a sulfanyl-linked benzodioxolylmethyl carbamoyl moiety. The thiadiazole and sulfanyl groups may contribute to hydrogen bonding and redox interactions, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-13(17-6-9-1-4-11-12(5-9)24-8-23-11)7-25-16-20-19-15(26-16)18-14(22)10-2-3-10/h1,4-5,10H,2-3,6-8H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWQFNJNYBFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a palladium-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo dioxole and appropriate amines.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is typically formed through the cyclization of thiosemicarbazide derivatives under acidic conditions.
Coupling of Functional Groups: The final step involves coupling the benzodioxole and thiadiazole moieties with the cyclopropanecarboxamide group using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Implications
The 4-bromo substitution may sterically hinder target binding compared to smaller groups like fluorine . Electron-Donating Groups (e.g., 4-Methoxyphenyl in Compound 70): Methoxy groups improve solubility via polar interactions but may reduce metabolic stability due to oxidative demethylation pathways . Fluorine (Compound 50): The 3-fluorophenyl group balances lipophilicity and electronegativity, favoring interactions with aromatic residues in enzyme active sites .
Core Heterocycle Differences: The target compound’s 1,3,4-thiadiazole core (vs. thiazole in analogs) introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. Thiadiazoles are known for higher metabolic stability compared to thiazoles but may exhibit reduced solubility .
However, the target compound’s sulfanyl linker (vs. carbonyl in analogs) may enhance redox activity or susceptibility to nucleophilic attack .
Biological Activity
N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a unique structure that includes:
- Benzodioxole moiety : Known for its potential biological activities.
- Thiadiazole ring : Associated with various pharmacological properties.
- Cyclopropanecarboxamide group : Imparts stability and reactivity.
The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the benzodioxole moiety can be achieved through the reaction of catechol and formaldehyde under acidic conditions. Subsequent steps involve introducing the carbamoyl group and forming the thiadiazole ring through cyclization reactions.
2.1 Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : Compounds with similar structures have shown potent activity against human cancer cell lines, inhibiting tumor growth effectively compared to established chemotherapeutics like cisplatin .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases, disrupting cellular signaling pathways associated with proliferation and apoptosis.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival by interacting with molecular targets at the cellular level .
4. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
5. Conclusion
This compound is a promising compound with notable biological activities including anticancer and antimicrobial effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
